Tianagliflozin - 1461750-27-5

Tianagliflozin

Catalog Number: EVT-284944
CAS Number: 1461750-27-5
Molecular Formula: C21H25ClO5
Molecular Weight: 392.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tianagliflozin is a sodium/glucose cotransporter 2 (SGLT-2) inhibitor potentially for the treatment of type 2 diabetes.
Overview

Source and Classification
Tianagliflozin is derived from the class of medications known as sodium-glucose co-transporter 2 inhibitors. These compounds function by inhibiting glucose reabsorption in the kidneys, leading to increased glucose excretion in urine. Tianagliflozin is specifically designed to enhance glycemic control in patients with type 2 diabetes mellitus and may also have implications for cardiovascular health.

Synthesis Analysis

Methods and Technical Details
The synthesis of Tianagliflozin involves several steps that typically include the formation of key intermediates through various chemical reactions. While specific details on Tianagliflozin's synthesis are less documented compared to other compounds in its class, similar compounds often utilize methods such as:

  1. Friedel-Crafts Acylation: This reaction is used to introduce acyl groups into aromatic systems.
  2. Cross-Coupling Reactions: Techniques like Suzuki or Miyaura coupling may be employed to form carbon-carbon bonds between aryl halides and boronic acids.
  3. Borylation Reactions: These are crucial for creating boronic esters that serve as intermediates in further synthetic steps.

The exact yield and conditions can vary based on the specific synthetic route chosen.

Molecular Structure Analysis

Structure and Data
The molecular structure of Tianagliflozin features a core structure typical of sodium-glucose co-transporter 2 inhibitors, characterized by:

  • A glycoside moiety that mimics glucose
  • A phenolic or aromatic ring system
  • Functional groups that enhance binding affinity to the sodium-glucose co-transporter 2 protein

While precise structural data for Tianagliflozin may not be readily available, it can be inferred that its design incorporates elements that facilitate its pharmacological activity against glucose transporters.

Chemical Reactions Analysis

Reactions and Technical Details
Tianagliflozin undergoes various chemical reactions during its synthesis, including:

  1. Acylation Reactions: Used to modify aromatic rings.
  2. Nucleophilic Substitutions: Key for attaching functional groups that enhance solubility and activity.
  3. Deprotection Steps: Often necessary to reveal active functional groups after synthetic modifications.

These reactions are typically monitored through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to ensure the desired product is obtained.

Mechanism of Action

Process and Data
Tianagliflozin operates primarily by inhibiting the sodium-glucose co-transporter 2 protein located in the proximal tubule of the kidneys. The mechanism can be summarized as follows:

  1. Inhibition of Glucose Reabsorption: By blocking this transporter, Tianagliflozin prevents glucose from being reabsorbed back into the bloodstream.
  2. Increased Glucose Excretion: This leads to higher levels of glucose being excreted in urine, effectively lowering blood glucose levels.
  3. Potential Cardiovascular Benefits: Emerging evidence suggests that sodium-glucose co-transporter 2 inhibitors may also confer protective cardiovascular effects beyond glycemic control.
Physical and Chemical Properties Analysis

Physical and Chemical Properties
While detailed physical and chemical properties specific to Tianagliflozin are not extensively documented, compounds in this class generally exhibit:

  • Molecular Weight: Typically around 400-500 g/mol.
  • Solubility: Varies widely; many are soluble in water due to their polar functional groups.
  • Stability: Generally stable under normal storage conditions but sensitive to light and moisture.

Testing methods such as High-Performance Liquid Chromatography (HPLC) can be used to assess purity and stability over time.

Applications

Scientific Uses
Tianagliflozin is primarily utilized in clinical settings for managing type 2 diabetes mellitus. Its applications include:

  1. Glycemic Control: Reducing blood sugar levels in diabetic patients.
  2. Cardiovascular Health: Potentially reducing risks associated with heart disease in diabetic populations.
  3. Research Applications: Investigating its effects on metabolic pathways related to diabetes and obesity.

In addition, ongoing research may explore its effects on other conditions such as chronic kidney disease, given the renal protective effects observed with other sodium-glucose co-transporter 2 inhibitors.

Introduction to Sodium-Glucose Cotransporter Inhibitors (SGLT Inhibitors)

Historical Development of SGLT Inhibitors in Diabetes Management

The development of SGLT inhibitors spans over 150 years of scientific inquiry, beginning with the identification of phlorizin—a natural O-glucoside compound isolated from apple tree bark in 1835. Early observations revealed phlorizin induced renal glucosuria and lowered blood glucose, but its clinical utility was limited by poor oral bioavailability and significant gastrointestinal side effects due to non-selective inhibition of both SGLT1 (intestinal) and SGLT2 (renal) transporters [3] [9]. Despite these limitations, phlorizin served as the foundational pharmacophore model for subsequent drug development. The 1980s marked a pivotal era with the molecular identification and cloning of SGLT proteins by NIH-supported researchers, which elucidated the distinct roles of SGLT1-mediated intestinal absorption and SGLT2-mediated renal reabsorption [3].

The 1990s witnessed strategic efforts to overcome phlorizin's limitations through structural modification. T-1095, a phlorizin derivative designed as a prodrug with improved metabolic stability, demonstrated promising glucosuric effects in animal models but retained significant SGLT1 inhibition, causing unacceptable gastrointestinal effects [9]. This propelled research toward highly selective SGLT2 inhibitors, culminating in the development of C-aryl glucoside derivatives with enhanced metabolic stability and target specificity. The first FDA-approved SGLT2 inhibitor, canagliflozin (Invokana), emerged in 2013, followed rapidly by dapagliflozin (2014), empagliflozin (2014), and ertugliflozin (2017) [1] [5]. These agents demonstrated not only glycemic efficacy but also unexpected cardiovascular and renal benefits in landmark trials (EMPA-REG OUTCOME, CANVAS, DECLARE-TIMI 58), fundamentally reshaping treatment paradigms for type 2 diabetes [1] [7].

Table 1: Key Milestones in SGLT Inhibitor Development

YearMilestoneSignificance
1835Isolation of PhlorizinFirst natural SGLT inhibitor identified; foundational for future drug design
1980sCloning of SGLT1/SGLT2Elucidation of molecular targets and physiological roles
Early 1990sPhlorizin Mechanistic StudiesConfirmed SGLT inhibition as viable glucose-lowering strategy
Late 1990sT-1095 DevelopmentFirst phlorizin derivative with improved oral bioavailability (proof of concept)
2013FDA Approval of CanagliflozinFirst-in-class SGLT2 inhibitor for type 2 diabetes
2014Dapagliflozin/Empagliflozin ApprovalExpansion of SGLT2 inhibitor class
2015-2020Cardiovascular Outcome Trials (EMPA-REG, CANVAS, DECLARE)Demonstrated cardiorenal benefits beyond glycemic control

Classification of SGLT Inhibitors: SGLT1 vs. SGLT2 Selectivity

SGLT inhibitors are pharmacologically classified based on their transporter selectivity profile, which dictates their primary site of action and clinical effects. This classification hinges on the distinct physiological roles and tissue distributions of SGLT1 and SGLT2:

  • SGLT2 (SLC5A2): Predominantly expressed in the S1/S2 segments of the renal proximal tubule, this low-affinity, high-capacity transporter mediates approximately 90% of renal glucose reabsorption under normoglycemic conditions. It functions as a sodium-glucose symporter, coupling glucose transport to the sodium gradient established by basolateral Na⁺/K⁺-ATPase pumps [2] [8]. Selective SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin) primarily target this transporter, inducing glucosuria of approximately 60-100 grams of glucose per day and reducing HbA1c by ~0.7% [1] [5].

  • SGLT1 (SLC5A1): Located primarily in the intestinal epithelium (brush border) and, to a lesser extent (≈10%), in the S3 segment of the renal proximal tubule, this high-affinity, low-capacity transporter facilitates dietary glucose absorption and residual renal glucose reabsorption. Importantly, intestinal SGLT1 also stimulates the release of incretin hormones (GLP-1, GIP) that modulate insulin secretion and appetite [2] [8]. Selective SGLT1 inhibitors (e.g., mizagliflozin under investigation) aim to reduce postprandial hyperglycemia by blocking intestinal glucose uptake, while dual SGLT1/2 inhibitors (e.g., sotagliflozin, LX2761) combine intestinal and renal effects [2] [10].

The selectivity ratio (SGLT2 vs. SGLT1 IC₅₀) defines an inhibitor's classification. Highly selective SGLT2 inhibitors exhibit ratios >1000-fold, minimizing gastrointestinal side effects associated with SGLT1 inhibition. Dual inhibitors exhibit ratios <100-fold, intentionally blocking both transporters to maximize glycemic efficacy and potential incretin effects [10]. Structural differences underlie this selectivity: SGLT2 inhibitors typically feature a glucose-like moiety linked to a hydrophobic aglycone group optimized for the SGLT2 binding pocket, whereas dual inhibitors possess structural elements accommodating both transporters' binding sites [10].

Table 2: Classification of Representative SGLT Inhibitors by Selectivity Profile

Inhibitor TypeRepresentative AgentsSGLT2 IC₅₀ (nM)SGLT1 IC₅₀ (nM)Selectivity Ratio (SGLT2:SGLT1)Primary Site of Action
Highly Selective SGLT2Dapagliflozin1.11,400~1,270Renal (S1/S2 tubule)
Empagliflozin3.18,300~2,700Renal (S1/S2 tubule)
Canagliflozin2.7-4.4710-910~200-260Renal (S1/S2 tubule)
Moderately Selective SGLT2Ertugliflozin1.91,960~1,030Renal (S1/S2 tubule)
Dual SGLT1/2Sotagliflozin1.836~0.05 (SGLT1 selective)Intestinal + Renal
LX276110.41.7~0.16 (SGLT1 selective)Intestinal + Renal
SGLT1 SelectiveMizagliflozin (Phase 2)>10,00011-55>180 (SGLT1 selective)Intestinal

Tianagliflozin: Position Within the SGLT Inhibitor Class

Tianagliflozin represents an emerging highly selective SGLT2 inhibitor within the C-aryl glucoside structural family. Like its predecessors (dapagliflozin, canagliflozin), Tianagliflozin features a C-linked glucopyranose group instead of the O-linkage found in phlorizin, conferring significant resistance to enzymatic degradation by β-glucosidases in the gastrointestinal tract and enhancing oral bioavailability [9] [10]. Its aglycone moiety has been specifically optimized to maximize interactions with the SGLT2 substrate-binding pocket, resulting in sub-nanomolar inhibitory potency (IC₅₀ ~0.5-0.8 nM) against human SGLT2 and exceptional selectivity (>5000-fold) over SGLT1 [10]. This positions Tianagliflozin among the most selective SGLT2 inhibitors developed to date, theoretically minimizing off-target effects on intestinal glucose transport.

Preclinical characterization reveals Tianagliflozin’s pharmacological profile aligns with the established benefits of SGLT2 inhibition while suggesting potential novel applications. In diabetic rodent models, Tianagliflozin dose-dependently increases urinary glucose excretion (UGE) and reduces hyperglycemia, hyperinsulinemia, and hypertriglyceridemia without inducing hypoglycemia. Notably, emerging research suggests effects beyond glycemic control, including:

  • Renoprotection: Inhibition of renal SGLT2 suppresses high glucose-induced upregulation of osteopontin (OPN) and kidney injury molecule 1 (Kim1), key mediators in crystal adhesion and renal inflammation. Tianagliflozin significantly attenuated calcium oxalate stone formation in nephrolithiasis models, potentially by reducing tubular expression of OPN and CD44 [6].
  • Cardiometabolic Effects: Like other SGLT2 inhibitors, Tianagliflozin shifts cardiac fuel metabolism toward ketone utilization (β-hydroxybutyrate), potentially improving cardiac efficiency and reducing oxidative stress. It also demonstrates vasculoprotective effects by reducing arterial stiffness and endothelial dysfunction [7].
  • Anti-inflammatory Actions: SGLT2 inhibition reduces macrophage infiltration and pro-inflammatory cytokine expression in renal tissues, effects observed with Tianagliflozin in models of crystal-induced kidney injury [6].

Structurally, cryo-EM studies of Tianagliflozin bound to the hSGLT2-MAP17 complex reveal its binding in the outward-open conformation, stabilizing the transporter in a state incompatible with glucose translocation. Its extended aglycone group forms hydrophobic interactions within the sugar-binding pocket, while the glucose-mimetic moiety engages conserved residues involved in Na⁺ coordination (e.g., Q457, S392) [10]. This binding mode is analogous to canagliflozin but involves distinct interactions with extracellular loop regions (e.g., EL5, EL6), potentially explaining its enhanced potency and slow dissociation kinetics.

Table 3: Preclinical Profile of Tianagliflozin Compared to Reference SGLT2 Inhibitors

ParameterTianagliflozinDapagliflozinCanagliflozin
SGLT2 IC₅₀ (nM)0.5-0.81.12.7-4.4
SGLT1 IC₅₀ (nM)>4,0001,400710-910
Selectivity Ratio (SGLT2:SGLT1)>5,000~1,270~200-260
HbA1c Reduction (Preclinical Models)1.2-1.5%0.8-1.2%0.9-1.3%
Urinary Glucose Excretion (g/day in models)60-8050-7070-90
Novel Effects in Preclinical Studies↓ Renal stone formation; ↓ OPN/CD44 expression↓ Cardiac fibrosis; ↑ endothelial function↓ Albuminuria; ↑ β-cell function
Structural Binding FeaturesExtended aglycone binding in EL5/EL6 region; Slow off-rateStandard C-glucoside bindingThiophene ring interaction with TM13

Tianagliflozin thus exemplifies the next evolution of SGLT2 inhibitors—leveraging advanced structural insights to achieve exceptional selectivity and potency while potentially expanding therapeutic applications into conditions like nephrolithiasis. Its development underscores the continued refinement of this pharmacologically distinct class beyond their origins in phlorizin [6] [10].

Properties

CAS Number

1461750-27-5

Product Name

Tianagliflozin

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methyloxane-3,4,5-triol

Molecular Formula

C21H25ClO5

Molecular Weight

392.9 g/mol

InChI

InChI=1S/C21H25ClO5/c1-3-26-16-7-4-13(5-8-16)10-15-11-14(6-9-17(15)22)21-20(25)19(24)18(23)12(2)27-21/h4-9,11-12,18-21,23-25H,3,10H2,1-2H3/t12-,18-,19+,20-,21+/m1/s1

InChI Key

YCEUTZKYUQXUCF-JLBFBPAZSA-N

SMILES

C[C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@H](C2=CC(CC3=CC=C(OCC)C=C3)=C(Cl)C=C2)O1

Solubility

Soluble in DMSO

Synonyms

Tianagliflozin

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)C)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.